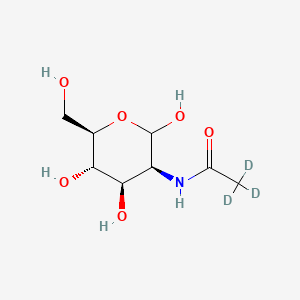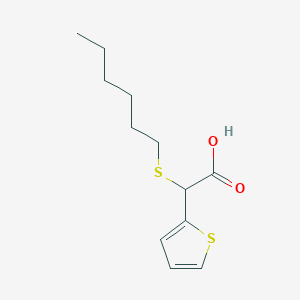
2-Hexylsulfanyl-2-thiophen-2-ylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylsulfanyl-2-thiophen-2-ylacetic acid is an organic compound with the molecular formula C12H18O2S2 It is characterized by the presence of a thiophene ring, a hexylsulfanyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexylsulfanyl-2-thiophen-2-ylacetic acid typically involves the reaction of thiophene derivatives with hexylsulfanyl groups under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Hexylsulfanyl-2-thiophen-2-ylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: The hexylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives.
Scientific Research Applications
2-Hexylsulfanyl-2-thiophen-2-ylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Hexylsulfanyl-2-thiophen-2-ylacetic acid involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form strong interactions with metal ions or other nucleophilic centers, influencing various biochemical processes. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Thiophene-2-acetic acid: Lacks the hexylsulfanyl group, making it less hydrophobic.
2-Hexylthiophene: Lacks the acetic acid moiety, affecting its reactivity and solubility.
Thiophene-2-carboxylic acid: Similar structure but without the hexylsulfanyl group.
Uniqueness: 2-Hexylsulfanyl-2-thiophen-2-ylacetic acid is unique due to the presence of both the hexylsulfanyl group and the acetic acid moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H18O2S2 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-hexylsulfanyl-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C12H18O2S2/c1-2-3-4-5-8-16-11(12(13)14)10-7-6-9-15-10/h6-7,9,11H,2-5,8H2,1H3,(H,13,14) |
InChI Key |
FODRLIYIQDPZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC(C1=CC=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


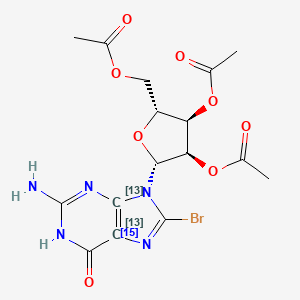
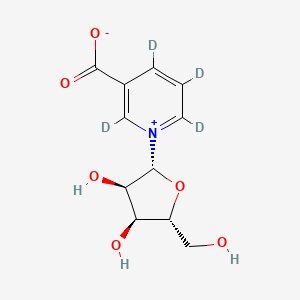
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
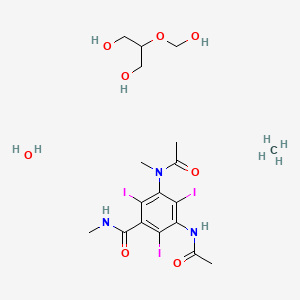
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
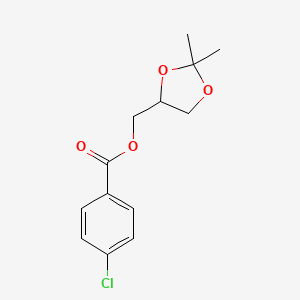
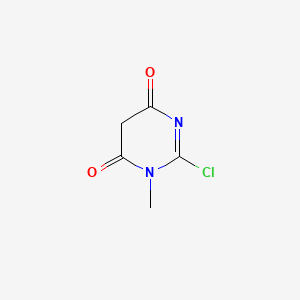
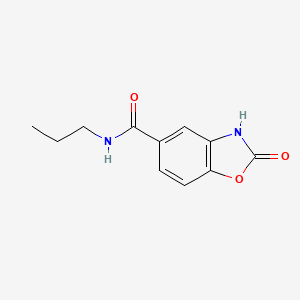
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
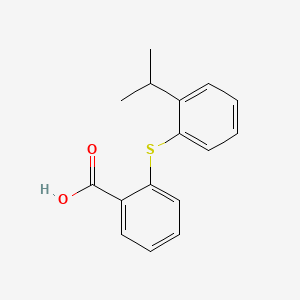
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)

